molecular formula C7H18Cl2N2 B13888765 (2S,6R)-2-ethyl-6-methyl-piperazine;dihydrochloride

(2S,6R)-2-ethyl-6-methyl-piperazine;dihydrochloride

Cat. No.: B13888765
M. Wt: 201.13 g/mol
InChI Key: SMMWSURSIQTWBY-UHFFFAOYSA-N
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Description

(2S,6R)-2-ethyl-6-methyl-piperazine;dihydrochloride is a chiral compound with significant applications in various scientific fields. This compound is characterized by its unique stereochemistry, which plays a crucial role in its chemical behavior and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,6R)-2-ethyl-6-methyl-piperazine;dihydrochloride typically involves the reaction of ethylamine with 2,6-dimethylpiperazine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as palladium on carbon, to facilitate the hydrogenation process. The resulting product is then treated with hydrochloric acid to obtain the dihydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient and consistent production. Quality control measures are implemented to maintain the purity and stereochemical integrity of the compound.

Chemical Reactions Analysis

Types of Reactions

(2S,6R)-2-ethyl-6-methyl-piperazine;dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions include various substituted piperazine derivatives, which can have different pharmacological properties and applications.

Scientific Research Applications

(2S,6R)-2-ethyl-6-methyl-piperazine;dihydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of (2S,6R)-2-ethyl-6-methyl-piperazine;dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s stereochemistry allows it to fit into the active sites of these targets, modulating their activity. This interaction can lead to various biological effects, including enzyme inhibition or activation and receptor modulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S,6R)-2-ethyl-6-methyl-piperazine;dihydrochloride is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications in different scientific fields make it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C7H18Cl2N2

Molecular Weight

201.13 g/mol

IUPAC Name

2-ethyl-6-methylpiperazine;dihydrochloride

InChI

InChI=1S/C7H16N2.2ClH/c1-3-7-5-8-4-6(2)9-7;;/h6-9H,3-5H2,1-2H3;2*1H

InChI Key

SMMWSURSIQTWBY-UHFFFAOYSA-N

Canonical SMILES

CCC1CNCC(N1)C.Cl.Cl

Origin of Product

United States

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